6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with carbon disulfide in the presence of a base, followed by cyclization to form the desired imidazo[4,5-c]pyridine ring system . The reaction conditions often include refluxing in ethanol to facilitate the formation of the thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of phase transfer catalysis can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed
Substitution Products: Various substituted imidazo[4,5-c]pyridines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced derivatives.
Scientific Research Applications
6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural similarity to purines.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: Due to its structural similarity to purines, it can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione can be compared with other similar compounds:
6-Bromo-3H-imidazo[4,5-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: This compound features a methyl group at the 2-position, which can influence its reactivity and biological activity.
Imidazo[4,5-b]pyridine Derivatives: These compounds share the imidazo[4,5-b]pyridine core but have different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H4BrN3S |
---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
6-bromo-1,3-dihydroimidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C6H4BrN3S/c7-5-1-3-4(2-8-5)10-6(11)9-3/h1-2H,(H2,9,10,11) |
InChI Key |
IVGGCCARSKVOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.